molecular formula C11H16O2 B1203786 1,2-Dimethoxy-4-propylbenzene CAS No. 5888-52-8

1,2-Dimethoxy-4-propylbenzene

Cat. No.: B1203786
CAS No.: 5888-52-8
M. Wt: 180.24 g/mol
InChI Key: YXLFQKUIZVSIEP-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-propylbenzene is an organic compound with the molecular formula C11H16O2. It is also known by other names such as dihydromethyleugenol and benzene, 1,2-dimethoxy-4-propyl . This compound is characterized by the presence of two methoxy groups (-OCH3) and a propyl group (-C3H7) attached to a benzene ring.

Mechanism of Action

Target of Action

The primary target of 1,2-Dimethoxy-4-propylbenzene is acetylcholinesterase , an enzyme that breaks down acetylcholine in the brain . Acetylcholine is a neurotransmitter involved in many functions, including muscle movement, breathing, heart rate, learning, and memory.

Mode of Action

This compound acts as a reversible inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the brain, enhancing cholinergic neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxy-4-propylbenzene can be synthesized through various methods. One common synthetic route involves the alkylation of 1,2-dimethoxybenzene with propyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process conditions are optimized to achieve efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-propylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2), nitric acid (HNO3)

Major Products Formed

Scientific Research Applications

1,2-Dimethoxy-4-propylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-4-propenylbenzene:

    1,2-Dimethoxy-4-ethylbenzene: This compound has an ethyl group instead of a propyl group.

    1,2-Dimethoxy-4-methylbenzene:

Uniqueness

1,2-Dimethoxy-4-propylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of methoxy and propyl groups makes it a valuable intermediate in organic synthesis and a potential candidate for various biological and industrial applications .

Properties

IUPAC Name

1,2-dimethoxy-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLFQKUIZVSIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207582
Record name 3,4-Dimethoxyphenylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5888-52-8
Record name 1,2-Dimethoxy-4-propylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5888-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxyphenylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxyphenylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PROPYLVERATROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1O06LO267
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

An atmospheric pressure hydrogenation equipment was charged with 17.8 g (0.10 M) of 1,2-dimethoxy-4-propenylbenzene, 0.9 g of palladium charcoal and 350 ml of methanol and introduced with hydrogen. The reaction was continued until the absorption of hydrogen was terminated. Palladium charcoal was filtered off from the reaction mixture. The filtrate was distilled off methanol and vacuum distilled to obtain 17.5 g (0.097 M) of 4-propylveratrole as colorless transparent liquid having a boiling point of 106°-108° C./4 mmHg.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,2-Dimethoxy-4-propylbenzene in the context of lignin degradation?

A1: this compound is identified as a product of lignin degradation in a study focusing on the catalytic cleavage of β-O-4 bonds in lignin model compounds []. The research demonstrates that using a metal-free solid acid zeolite catalyst in aqueous conditions under high hydrogen pressure can effectively break down veratrylglycero-β-guaiacyl ether (VGE), a lignin model compound. The formation of this compound, alongside other monomers like guaiacol, provides insights into the complex reaction pathways involved in lignin depolymerization. This finding is significant for developing efficient strategies to convert lignin into valuable chemicals and biofuels.

Q2: How does the structure of this compound influence its attractiveness to the Pacific fruit fly (Bactrocera xanthodes)?

A2: Research indicates that this compound, a novel eugenol analogue, exhibits a noticeable attractiveness to male Pacific fruit flies, although significantly less potent than methyl eugenol []. While the exact mechanism of attraction is not fully understood, this finding suggests that the structural features of this compound could play a role in the olfactory response of the flies. Further investigation into the structure-activity relationship could lead to the development of more effective and targeted attractants for monitoring and controlling this agricultural pest.

Q3: Can this compound be hydrogenated, and if so, what are the conditions and potential challenges?

A3: Yes, research shows that this compound can be hydrogenated using a water-soluble rhodium catalyst under mild conditions (25°C, 1 atm H2) in an aqueous ethanol medium []. The study highlights that the aromatic ring in this compound is less reactive towards hydrogenation compared to carbon-carbon double bonds or carbonyl groups present in other lignin model compounds. Additionally, the hydrogenation process can be accompanied by hydrogenolysis, leading to the removal of the methoxy (-OMe) group. Understanding these reactions and their selectivity is crucial for optimizing the conversion of lignin-derived compounds into desired products.

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